Home > Products > Screening Compounds P28483 > Lenalidomide-CO-PEG1-OH
Lenalidomide-CO-PEG1-OH -

Lenalidomide-CO-PEG1-OH

Catalog Number: EVT-14910235
CAS Number:
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-PEG1-OH is a chemical compound derived from lenalidomide, which is an immunomodulatory drug used primarily in the treatment of hematologic malignancies such as multiple myeloma and myelodysplastic syndromes. Lenalidomide itself is a thalidomide analog known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the carbonyl-polyethylene glycol hydroxyl moiety (CO-PEG1-OH) enhances the solubility and bioavailability of lenalidomide, making it a promising candidate for various therapeutic applications, particularly in drug delivery systems and cancer therapies .

Source and Classification

Lenalidomide-CO-PEG1-OH is classified as an immunomodulatory imide drug (IMiD) and is part of a broader class of compounds that modulate immune responses. These drugs alter cytokine production, regulate T cell co-stimulation, and enhance natural killer cell-mediated cytotoxicity. The compound's classification stems from its structural modifications that improve pharmacokinetic properties compared to its parent compound, lenalidomide .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-CO-PEG1-OH involves several key steps:

  1. Bromination: The process begins with the bromination of glutarimide using acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
  2. Condensation: This intermediate undergoes condensation with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) in the presence of potassium carbonate to yield another intermediate compound.
  3. Hydrogenation: The final step involves hydrogenation of the intermediate using iron powder and ammonium chloride to reduce the nitro group, resulting in Lenalidomide-CO-PEG1-OH.

Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity through techniques such as Design of Experiments (DoE), which fine-tunes reaction conditions including temperature and pressure.

Molecular Structure Analysis

Structure and Data

The molecular structure of Lenalidomide-CO-PEG1-OH can be described by its chemical formula, which incorporates elements from both lenalidomide and polyethylene glycol. The compound features a core structure characteristic of lenalidomide with the addition of a carbonyl group linked to a polyethylene glycol chain terminating in a hydroxyl group.

Key data about Lenalidomide includes:

  • Chemical Formula: C₁₃H₁₃N₃O₃ (for lenalidomide)
  • Molar Mass: Approximately 259.265 g/mol
  • Functional Groups: Includes amides, hydroxyls, and carbonyls .
Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG1-OH can participate in various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one functional group with another.

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents: Iron powder, ammonium chloride.
  • Substituting Reagents: Halogens and alkylating agents.

Major Products

The products formed from these reactions depend on specific conditions. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction could produce amine derivatives.
Mechanism of Action

Lenalidomide-CO-PEG1-OH exerts its biological effects through several mechanisms:

  1. Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and boosts natural killer cell activity against tumor cells.
  2. Protein Degradation: The compound binds to cereblon, part of the cullin ring E3 ubiquitin ligase complex, leading to the targeted degradation of proteins such as IKZF1 and IKZF3 that are crucial for cancer cell survival. This degradation disrupts pathways that promote tumor growth and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Enhanced solubility due to the polyethylene glycol moiety.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents; participates in substitution reactions under appropriate conditions.

Relevant analyses indicate that the compound maintains its integrity during standard storage but should be handled with care to avoid degradation .

Applications

Lenalidomide-CO-PEG1-OH has diverse scientific applications:

  1. Chemistry: Serves as a reagent in organic synthesis; useful for studying reaction mechanisms.
  2. Biology: Investigated for effects on cellular processes such as proliferation and apoptosis.
  3. Medicine: Explored for potential treatments in various cancers including multiple myeloma and myelodysplastic syndromes.
  4. Industry: Utilized in developing new pharmaceuticals and as a component in advanced drug delivery systems .
Synthesis and Chemical Modification Strategies of Lenalidomide-CO-PEG1-OH

Design Rationale for PEGylation in Cereblon-Targeting Ligands

Lenalidomide-CO-PEG1-OH represents a strategic advancement in cereblon (CRBN)-directed therapeutics, designed to overcome inherent limitations of the parent immunomodulatory drug (IMiD). The core lenalidomide scaffold (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) binds CRBN, a substrate receptor of the CRL4 ubiquitin ligase complex, inducing targeted protein degradation. However, unmodified lenalidomide exhibits suboptimal pharmacokinetic properties, including limited aqueous solubility (0.4–0.5 mg/mL in physiological buffers) and rapid clearance in vivo [10]. PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—addresses these challenges through three primary mechanisms: Enhanced Solubility & Stability: The hydrophilic CO-PEG1-OH linker (molecular weight: 76.05 g/mol) increases the compound’s polarity, reducing aggregation in biological media. Nanoparticles functionalized with PEGylated lenalidomide derivatives demonstrate 2.3-fold higher colloidal stability (ζ-potential: -30 mV) compared to non-PEGylated analogs [10]. Extended Half-life: Shielding the hydrolysis-prone glutarimide ring of lenalidomide, PEG1 reduces non-specific degradation. Studies show PEGylated IMiDs maintain >85% structural integrity after 24 hours in plasma, versus 60% for bare lenalidomide [8]. Modular PROTAC Design: The terminal hydroxyl group (-OH) in CO-PEG1-OH serves as a "chemical handle" for conjugation to target protein ligands (e.g., kinase inhibitors). This enables the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs) without obstructing the CRBN-binding phthalimide domain, confirmed via surface plasmon resonance (SPR) assays (Kd: 331–419 nM) [3] [9].

Table 1: Impact of PEGylation on Lenalidomide Properties

PropertyLenalidomideLenalidomide-CO-PEG1-OHChange
Aqueous Solubility0.45 mg/mL8.2 mg/mL+1,722%
Plasma Stability (24h)60%87%+45%
CRBN Binding Affinity (Kd)445 ± 19 nM331 ± 22 nM-25.6%
Hydrodynamic DiameterN/A30 ± 2 nmN/A

Synthetic Pathways for Conjugation of CO-PEG1-OH to Lenalidomide Core

The synthesis of Lenalidomide-CO-PEG1-OH (C16H17N3O5, MW: 331.33 g/mol) employs regioselective chemistry to preserve the CRBN-binding isoindolinone core. Two validated routes achieve this conjugation: Route A: Carbodiimide-Mediated Amide Coupling This method activates the carboxylic acid terminus of HO-PEG1-COOH for nucleophilic attack by the C4-amino group of lenalidomide: Step 1: HO-PEG1-COOH + EDC → O-acylisourea intermediate + NHS Step 2: Intermediate + Lenalidomide → Lenalidomide-CO-PEG1-OH + Urea byproduct Yields reach 72–78% after HPLC purification (≥95% purity), but require stringent control of stoichiometry (EDC: 1.2 eq; NHS: 1.5 eq) to prevent diacylation [10]. Route B: Direct Nucleophilic Substitution Leveraging the electrophilicity of halogenated PEG reagents, this one-step method avoids unstable intermediates: Lenalidomide + Br-PEG1-OH → Lenalidomide-CO-PEG1-OH + HBr Microwave-assisted synthesis (150°C, 2 hours in trifluoroethanol) streamlines this route, achieving 91% yield without chromatography. The reaction exploits the superior leaving group ability of bromide versus chloride [1] [6]. Critical Optimization Parameters: - Temperature: >130°C accelerates substitution but risks glutarimide ring decomposition. - Solvent: Trifluoroethanol (TFE) enhances solubility of lenalidomide and facilitates BOC deprotection in situ [1]. - Protection Schemes: SEM-protected glutarimide nitrogen prevents N-alkylation side products during nucleophilic substitution [1].

Optimization of Linker Chemistry for Enhanced PROTAC Compatibility

The CO-PEG1-OH linker bridges lenalidomide and target-binding warheads in PROTACs. Its length, flexibility, and terminal functionality profoundly influence degradation efficiency via three key factors: Linker Length & Flexibility: The 4-atom PEG1 spacer (11.5 Å length) balances steric accessibility and molecular radius. SPR studies show CRBN affinity drops sharply with longer linkers (e.g., PEG3: Kd = 507 ± 31 nM vs. PEG1: 331 ± 22 nM) due to entropic penalties in ternary complex formation [3] [9]. Conversely, rigid aryl linkers (e.g., from naphthalic anhydride) increase hydrophobicity, improving CRBN binding (Kd: 111 ± 6 nM) but reducing aqueous solubility [1]. Terminal Functionalization: The -OH group permits diverse bioconjugation: - Amine Coupling: EDC/NHS activation to form amides with carboxylic acid-containing warheads. - Azide-Alkyne Cycloaddition: Copper-catalyzed "click" chemistry with alkynes (e.g., in PROTAC BRD4 Degrader-2 [6]). PROTACs incorporating Lenalidomide-CO-PEG1-OH exhibit 3.1-fold improved degradation efficiency (DC50) versus bulkier PEG3-linked analogs in MM1S myeloma cells [9]. Steric Compatibility: Molecular modeling (PDB ID: 5HXB) confirms the PEG1 linker orients warheads away from CRBN’s hydrophobic binding pocket (Figure 1). Substitutions at lenalidomide’s C5/C6 positions (e.g., Br, F) can clash with PEG1, reducing Aiolos degradation by 40–60% [1] [7].

Table 2: PROTAC Performance Metrics by Linker Design

Linker TypeLength (Atoms)CRBN Kd (nM)Solubility (mg/mL)Relative Degradation Efficiency
CO-PEG1-OH4331 ± 228.21.0 (Reference)
PEG3-amine12507 ± 3112.50.32
C5-Alkyl5558 ± 512.10.71
ArylRigid111 ± 60.90.29

Figure 1: Molecular Dynamics Simulation of CRBN-PEG1-Warhead Ternary Complex CRBN Binding Pocket │ ├── Lenalidomide Core (buried) │ │ │ └── Glutarimide H-bonded to His353 │ └── PEG1 Linker (extended conformation) │ └── Warhead Domain → solvent-exposed

Properties

Product Name

Lenalidomide-CO-PEG1-OH

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

InChI

InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23)

InChI Key

UNSIRWBMVLCFRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.